J30-8 Versus Pan-JNK Inhibitor SP600125: In Vivo Pharmacokinetic (PK) Differentiation
J30-8 demonstrates a dramatically prolonged elimination half-life and higher sustained plasma concentration compared to the widely used pan-JNK inhibitor SP600125 in a murine Alzheimer's disease model (APPswe/PS1dE9). These PK advantages translate directly to reduced dosing frequency and more consistent target engagement in chronic in vivo studies .
| Evidence Dimension | In Vivo Pharmacokinetics (Plasma) |
|---|---|
| Target Compound Data | Elimination t1/2 = 16.11 hr; Plasma Conc (24 hr post-ip) = 41 ng/mL |
| Comparator Or Baseline | SP600125 (Elimination t1/2 = 1.23 hr; Plasma Conc (24 hr post-ip) = 22 ng/mL) |
| Quantified Difference | 13.1-fold longer half-life; 1.86-fold higher plasma concentration at 24h |
| Conditions | APPswe/PS1dE9 murine AD model; 30 mg/kg i.p. injection |
Why This Matters
Procuring J30-8 over SP600125 for in vivo AD studies enables less frequent dosing schedules while maintaining therapeutic plasma levels, reducing animal stress and experimental variability.
